Dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 117210-76-1
VCID: VC16036579
InChI: InChI=1S/C22H23NO6/c1-12-18(21(24)27-4)20(19(13(2)23-12)22(25)28-5)17-11-10-16(29-17)14-6-8-15(26-3)9-7-14/h6-11,20,23H,1-5H3
SMILES:
Molecular Formula: C22H23NO6
Molecular Weight: 397.4 g/mol

Dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

CAS No.: 117210-76-1

Cat. No.: VC16036579

Molecular Formula: C22H23NO6

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - 117210-76-1

Specification

CAS No. 117210-76-1
Molecular Formula C22H23NO6
Molecular Weight 397.4 g/mol
IUPAC Name dimethyl 4-[5-(4-methoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C22H23NO6/c1-12-18(21(24)27-4)20(19(13(2)23-12)22(25)28-5)17-11-10-16(29-17)14-6-8-15(26-3)9-7-14/h6-11,20,23H,1-5H3
Standard InChI Key BXZSVYYLBVGIQR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=C(C=C3)OC)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a 1,4-dihydropyridine ring substituted at the 4-position with a furan-2-yl group, which is further functionalized with a 4-methoxyphenyl moiety. The dihydropyridine core is esterified at the 3- and 5-positions with methyl groups, while the 2- and 6-positions are occupied by methyl substituents. This arrangement creates a planar, conjugated system that enhances electronic delocalization, a hallmark of dihydropyridines.

Molecular Data

PropertyValue
CAS Number117210-76-1
Molecular FormulaC<sub>22</sub>H<sub>23</sub>NO<sub>6</sub>
Molecular Weight397.4 g/mol
IUPAC NameDimethyl 4-[5-(4-methoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

The methoxy group at the para position of the phenyl ring contributes to the compound’s lipophilicity, potentially influencing its pharmacokinetic properties. The furan ring introduces rigidity, which may stabilize interactions with biological targets.

Synthesis and Chemical Optimization

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Formation of the Dihydropyridine Core: A Hantzsch-type reaction between a β-keto ester (e.g., methyl acetoacetate), an aldehyde, and ammonium acetate generates the dihydropyridine ring.

  • Furan Ring Introduction: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the furan moiety to the dihydropyridine core.

  • Esterification: Methylation of carboxylic acid intermediates completes the ester functionalities.

Industrial-Scale Optimization

Industrial protocols employ continuous flow reactors to enhance reaction efficiency and reproducibility. High-throughput screening of catalysts (e.g., palladium for coupling reactions) has reduced side-product formation, achieving yields exceeding 80% in optimized conditions.

Biological Activity and Mechanistic Insights

Calcium Channel Modulation

The compound’s primary pharmacological action involves interaction with L-type calcium channels, a common target for dihydropyridines. By binding to the α<sub>1</sub> subunit, it inhibits calcium influx, leading to vascular smooth muscle relaxation and vasodilation. Computational docking studies suggest that the methoxyphenyl group enhances binding affinity through hydrophobic interactions with channel residues.

Comparative Analysis with Structural Analogs

Diethyl Ester Variant

Replacing the methyl esters with ethyl groups (e.g., diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, CAS 117210-77-2) increases molecular weight (411.4 g/mol) and lipophilicity . This modification may alter bioavailability but retains calcium channel activity .

Chloro-Substituted Derivatives

Compound ModificationMolecular Weight (g/mol)Key Property Change
Diethyl Ester411.4Increased Lipophilicity
3-Chloro-4-Methoxyphenyl431.9Enhanced Electrophilicity
2-Ethoxyphenyl (CAS 853312-89-7)411.4Altered Substituent Orientation

Future Research Directions

  • Pharmacodynamic Profiling: Elucidate dose-response relationships and off-target effects using in vivo models.

  • Formulation Development: Explore nanoencapsulation to improve solubility and bioavailability.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to optimize potency and selectivity.

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